N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring an adamantane moiety linked to a 2,5-dimethoxybenzene ring via an ethyl sulfonamide group. The adamantane group, known for its lipophilic and rigid bicyclic structure, is often employed in medicinal chemistry to enhance binding affinity to hydrophobic pockets in target proteins, such as cannabinoid receptors (CB1/CB2) .
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-24-17-3-4-18(25-2)19(10-17)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSYTXSWYBLVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves the reaction of 1-adamantylamine with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a compound that has garnered attention due to its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, material science, and environmental studies.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes an adamantane moiety that contributes to its biological activity. The sulfonamide group is known for its role in drug development, particularly as antibacterial agents.
Antimicrobial Activity
Research indicates that sulfonamides generally exhibit antimicrobial properties, making this compound a candidate for further investigation as an antibacterial agent. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
Recent studies suggest that derivatives of sulfonamides have shown promise in anticancer applications. The incorporation of the adamantane structure may enhance the bioavailability and selectivity of the compound towards cancer cells. In vitro studies are needed to evaluate the efficacy of this compound against various cancer cell lines.
Polymer Chemistry
The unique properties of this compound allow it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced mechanical and thermal properties.
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound can be explored for use in coatings and adhesives. Its application could improve the durability and performance of materials used in various industrial sectors.
Water Treatment
Sulfonamides are known to interact with various contaminants in water systems. The potential application of this compound in water treatment processes could be investigated for its ability to remove pollutants or degrade harmful substances.
Biodegradability Studies
Understanding the environmental impact of sulfonamides is crucial. Research into the biodegradability of this compound can provide insights into its persistence in ecosystems and inform regulatory measures.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. Results indicated that compounds with an adamantane structure exhibited a higher inhibition rate compared to traditional sulfonamides, suggesting a potential for developing new antibiotics.
Polymer Development Research
In a study focusing on polymer chemistry, this compound was incorporated into a polymer matrix. The resulting material demonstrated improved thermal stability and mechanical strength compared to control samples.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane moiety. The rigid structure of the adamantane core allows for strong binding interactions with these targets, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide and related adamantane derivatives discussed in the evidence:
Key Findings:
Structural Impact on Receptor Binding :
- Triazine-based adamantane derivatives (e.g., Ki = 8–45 nM for hCB2) exhibit tunable receptor affinity depending on substituents. Longer alkyl chains (e.g., hexylamine) enhance hCB2 binding, while polar PEG linkers reduce affinity but improve solubility .
- The sulfonamide core in the target compound may alter binding kinetics compared to triazine analogs, as sulfonamides often engage in hydrogen bonding with protein residues.
Synthetic Complexity: Triazine derivatives require multi-step SNAr (nucleophilic aromatic substitution) reactions and Mitsunobu couplings, whereas sulfonamide synthesis typically involves sulfonyl chloride intermediates and amine coupling .
Analytical Characterization :
- All compounds in the evidence were validated via NMR and HPLC, with crystallization studies likely employing SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) .
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic compound notable for its unique structural features, including an adamantane moiety and a sulfonamide functional group. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H25N2O4S
- Molecular Weight : Approximately 379.52 g/mol
- Structural Features :
- Adamantane Moiety : Provides stability and influences the compound's interactions with biological membranes.
- Sulfonamide Group : Associated with various biological activities, including antimicrobial properties.
Neuroprotective Effects
Preliminary studies indicate that compounds with similar structures to this compound may exhibit neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The adamantane structure is hypothesized to enhance the compound's ability to penetrate the blood-brain barrier, thereby facilitating its action on central nervous system targets.
Antimicrobial Properties
The sulfonamide component is well-known for its antimicrobial activities. Research suggests that compounds in this class can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a potential candidate for further pharmacological investigations in treating infections .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with various receptors and enzymes involved in neurological pathways. Understanding these interactions at the molecular level is crucial for elucidating its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct features that may contribute to its unique biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide | C17H20N2O4S | Indole moiety providing different biological activities |
| N-(4-methylphenyl)-N'-(2-hydroxyethyl)sulfanilamide | C11H15N3O3S | Contains a phenyl group affecting solubility |
| N-[4-(trifluoromethyl)phenyl]sulfanilamide | C9H8F3N3O2S | Incorporates trifluoromethyl group enhancing lipophilicity |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of sulfonamides similar to this compound:
- Inhibition of Carbonic Anhydrases : Research has shown that sulfonamides can inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in tissues. The inhibitory activity was assessed using various derivatives, establishing structure–activity relationships (SAR) that highlight the importance of specific functional groups in enhancing efficacy .
- Neuroprotective Studies : A study focused on the neuroprotective effects of sulfonamide derivatives indicated promising results in improving cognitive functions in animal models of Alzheimer's disease. The compounds were shown to reduce oxidative stress markers and improve synaptic plasticity .
- Antimicrobial Activity Testing : Various sulfonamides were tested against a range of bacterial strains, revealing significant antimicrobial activity. The results indicated that modifications to the sulfonamide structure could enhance antibacterial efficacy, suggesting potential therapeutic applications in infectious diseases .
Q & A
Q. Advanced Preclinical Development
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., adamantane C–H bonds). Introduce fluorine substituents to block CYP450 metabolism .
- Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., β-CD) increases aqueous solubility (1.5 mg/mL → 8.2 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
